molecular formula C22H25FN6O4S B560049 Czc-25146 CAS No. 1191911-26-8

Czc-25146

Katalognummer B560049
CAS-Nummer: 1191911-26-8
Molekulargewicht: 488.5
InChI-Schlüssel: XXHHOTZUJIXPJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CZC-25146 is a potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2) with IC50 values of 4.76 nM and 6.87 nM for human wild type LRRK2 and G2019S LRRK2, respectively . It also inhibits PLK4, GAK, TNK1, CAMKK2, and PIP4K2C .


Molecular Structure Analysis

The molecular formula of this compound is C22H25FN6O4S, and its molecular weight is 488.54 . The formal name is N-[2-[[5-fluoro-2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]-methanesulfonamide .


Chemical Reactions Analysis

This compound is known to inhibit several kinases including PLK4, GAK, TNK1, CAMKK2, and PIP4K2C . It prevents mutant LRRK2-induced injury of neurons in vitro .


Physical And Chemical Properties Analysis

This compound is a crystalline solid that is soluble to 100 mM in DMSO . It is stable if stored as directed and should be protected from light and heat .

Wissenschaftliche Forschungsanwendungen

Parkinson-Krankheit-Forschung

Czc-25146: ist ein potenter Inhibitor von LRRK2 (Leucin-reiche Repeat-Kinase 2), das in die Pathogenese der Parkinson-Krankheit verwickelt ist . Die Verbindung hat gezeigt, dass sie die biologische Aktivität von LRRK2 kontrolliert, was sie zu einem wertvollen Werkzeug für die Untersuchung der Rolle der Kinase bei neurodegenerativen Prozessen macht.

Neuroprotektionsstudien

Dieser Inhibitor hat die Fähigkeit gezeigt, durch mutiertes LRRK2 induzierte Schäden in kultivierten Nagetier- und menschlichen Neuronen zu verhindern . Dies deutet auf seine potenzielle Anwendung bei der Entwicklung neuroprotektiver Strategien gegen Krankheiten hin, die neuronale Verletzungen und Tod beinhalten.

Kinase-Selektivitäts-Profiling

This compound zeigt Selektivität gegenüber anderen Kinasen wie PLK4, GAK, TNK1, CAMKK2 und PIP4K2C . Dieses Selektivitätsprofil macht es zu einem exzellenten Kandidaten für die Kinaseforschung und hilft Wissenschaftlern, die spezifischen biologischen Pfade zu verstehen, die von LRRK2 reguliert werden.

Phosphorylierungs- & Dephosphorylierungsanwendungen

Als ein kleiner Molekülinhibitor wird this compound hauptsächlich für Anwendungen verwendet, die Phosphorylierungs- und Dephosphorylierungsprozesse betreffen . Dies sind kritische posttranslationale Modifikationen, die die Proteinfunktion und Signalwege regulieren.

Studien zu Zellverletzungs- und Zelltodmechanismen

Es wurde festgestellt, dass die Verbindung G2019S LRRK2-induzierte Zellschäden und Zelltod mit signifikanter Wirksamkeit in primären Nagetier-Kortexneuronen und menschlichen neuronalen Modellen lindert . Diese Anwendung ist entscheidend, um die Mechanismen von Zellschäden zu verstehen und therapeutische Interventionen zu entwickeln.

Arzneimittelforschung und -entwicklung

Aufgrund seiner potenten inhibitorischen Wirkung und der Rolle von LRRK2 bei der Parkinson-Krankheit dient this compound als Leitverbindung in der Arzneimittelforschung, die darauf abzielt, neurodegenerative Erkrankungen zu behandeln . Seine Wirksamkeit bei der Abschwächung krankheitsbedingter Toxizität in Neuronen macht es zu einem vielversprechenden Kandidaten für die weitere pharmazeutische Entwicklung.

In Vivo

In vivo studies of Czc-25146 have been conducted in animal models to assess its potential therapeutic applications. These studies have found that this compound has anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been found to have potential applications in the treatment of neurological disorders, such as Parkinson’s disease and Alzheimer’s disease.

In Vitro

In vitro studies of Czc-25146 have been conducted to assess its potential therapeutic applications. These studies have found that this compound has anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been found to have potential applications in the treatment of neurological disorders, such as Parkinson’s disease and Alzheimer’s disease.

Biologische Aktivität

Czc-25146 has been found to possess a wide range of biological activities. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been found to have potential applications in the treatment of neurological disorders, such as Parkinson’s disease and Alzheimer’s disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in both in vivo and in vitro experiments. These studies have found that this compound has anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been found to have potential applications in the treatment of neurological disorders, such as Parkinson’s disease and Alzheimer’s disease.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using Czc-25146 in laboratory experiments include its ease of synthesis, its ability to target multiple pathways, and its wide range of biological activities. The limitations of using this compound in laboratory experiments include the lack of understanding of its exact mechanism of action and the potential for toxicity at higher concentrations.

Zukünftige Richtungen

The potential future directions of Czc-25146 research include further exploration of its mechanism of action and its potential therapeutic applications. Additionally, further studies should be conducted to assess its potential for toxicity and its ability to target multiple pathways. Additionally, further studies should be conducted to assess its potential for drug delivery and its ability to be used as a prodrug. Finally, further studies should be conducted to assess its potential for use in combination therapies and its ability to be used in combination with other drugs.

Synthesemethoden

Czc-25146 is synthesized using a series of reactions that involve the use of organic solvents and catalysts. The reaction is carried out in a two-step process, in which the first step involves the synthesis of the desired compound and the second step involves the purification of the compound. The synthesis of this compound is relatively simple and can be performed in a laboratory setting with minimal equipment.

Safety and Hazards

CZC-25146 is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Biochemische Analyse

Biochemical Properties

Czc-25146 plays a crucial role in biochemical reactions, particularly as an inhibitor of LRRK2 . It interacts with enzymes such as PLK4, GAK, TNK1, CAMKK2, and PIP4K2C . The nature of these interactions is primarily inhibitory, with this compound acting as a potent, reversible, and ATP-competitive inhibitor .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by preventing mutant LRRK2-induced injury of neurons in vitro . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds with biomolecules, inhibits enzymes, and induces changes in gene expression . Its mechanism of action primarily involves inhibiting the activity of LRRK2, a kinase involved in Parkinson’s disease .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has shown stability and long-term effects on cellular function . It has limited blood-brain barrier penetration .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At a dosage of 250 mg/kg, it reduces the ATZ polymer levels in over-expressing human polymeric ATZ mice

Metabolic Pathways

Given its role as a LRRK2 inhibitor, it likely interacts with enzymes or cofactors involved in the metabolic pathways of this kinase .

Transport and Distribution

It exhibits relatively good pharmacokinetic properties and an extensive distribution throughout the animal body following intravenous injection into mice .

Eigenschaften

IUPAC Name

N-[2-[[5-fluoro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN6O4S/c1-32-20-13-15(29-9-11-33-12-10-29)7-8-19(20)26-22-24-14-16(23)21(27-22)25-17-5-3-4-6-18(17)28-34(2,30)31/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHHOTZUJIXPJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the mechanism of action of CZC-25146?

A: this compound is a potent and selective inhibitor of Leucine-rich repeat kinase-2 (LRRK2) kinase activity. [, ] While the exact mechanism linking LRRK2 to AATD is still under investigation, studies suggest that this compound exerts its therapeutic effect by inhibiting LRRK2 kinase activity, subsequently inducing autophagy and reducing the accumulation of misfolded alpha-1 antitrypsin (AAT) protein, known as polymers, in hepatocytes. []

Q2: What evidence supports the use of this compound in treating AATD?

A: Preclinical studies using both in vitro and in vivo models have provided promising results. In a study using patient-derived induced pluripotent stem cells (iPSCs) and a CHO cell model of AATD, this compound effectively reduced polymer load, increased the secretion of functional AAT, and decreased the production of inflammatory cytokines. [] Furthermore, in a mouse model of AATD, this compound treatment significantly reduced liver polymer accumulation without causing noticeable toxicity. []

Q3: Has this compound shown efficacy in models of other diseases?

A: Beyond AATD, this compound has demonstrated neuroprotective properties in models of Parkinson’s disease (PD). In a study utilizing C. elegans expressing mutant LRRK2, administration of this compound provided dose-dependent neuroprotection against dopaminergic neurodegeneration. [] Similarly, this compound successfully prevented mutant LRRK2-induced injury in both rodent and human neuronal cultures. []

Q4: What are the limitations of current research on this compound?

A: While preclinical data on this compound appears promising, further research is needed to determine its safety and efficacy in humans. Additionally, research utilizing iPSC-derived neurons carrying a common LRRK2 risk allele highlights the inherent variability in studying idiopathic diseases. [] This suggests future studies may need to adopt approaches similar to large genome-wide association studies to obtain sufficient statistical power. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.